2-(7-Chloro-3-cyano-5-methylpyrazolo[1,5-a]pyrimidin-6-yl)ethyl acetate
Overview
Description
2-(7-Chloro-3-cyano-5-methylpyrazolo[1,5-a]pyrimidin-6-yl)ethyl acetate is a compound belonging to the pyrazolo[1,5-a]pyrimidine family. This class of compounds is known for its significant impact in medicinal chemistry and material science due to their unique structural properties and biological activities . The compound features a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Chloro-3-cyano-5-methylpyrazolo[1,5-a]pyrimidin-6-yl)ethyl acetate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile with ethyl acetate under specific conditions . The reaction conditions often include the use of solvents like dichloromethane and methanol, and purification is achieved through column chromatography .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. These methods often employ deep eutectic solvents (DES) to provide a benign environment, high yield, and simple work-up procedures . The use of DES in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been shown to offer several advantages, including reduced environmental impact and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2-(7-Chloro-3-cyano-5-methylpyrazolo[1,5-a]pyrimidin-6-yl)ethyl acetate undergoes various types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, commonly using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, lithium aluminum hydride, and various halogens . The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dechlorinated or hydrogenated products .
Scientific Research Applications
2-(7-Chloro-3-cyano-5-methylpyrazolo[1,5-a]pyrimidin-6-yl)ethyl acetate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(7-Chloro-3-cyano-5-methylpyrazolo[1,5-a]pyrimidin-6-yl)ethyl acetate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, which can lead to the disruption of cellular processes and ultimately result in cell death . The exact molecular targets and pathways involved depend on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(7-Chloro-3-cyano-5-methylpyrazolo[1,5-a]pyrimidin-6-yl)ethyl acetate include other pyrazolo[1,5-a]pyrimidine derivatives, such as:
- 7-Hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
- 7-Amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
Uniqueness
What sets this compound apart from similar compounds is its unique combination of a chloro, cyano, and ethyl acetate functional groups. These groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
2-(7-chloro-3-cyano-5-methylpyrazolo[1,5-a]pyrimidin-6-yl)ethyl acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4O2/c1-7-10(3-4-19-8(2)18)11(13)17-12(16-7)9(5-14)6-15-17/h6H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCKMJAEPKSGAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1CCOC(=O)C)Cl)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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